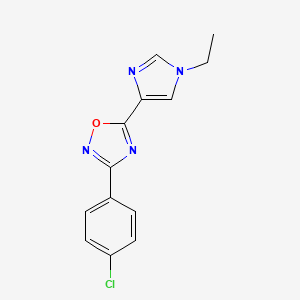![molecular formula C16H15ClN2O2 B6462644 2-(2-chlorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one CAS No. 2549022-83-3](/img/structure/B6462644.png)
2-(2-chlorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one (2-CPPA) is a synthetic organic compound used in various scientific applications. It is a member of the azetidine family, which is composed of four-membered heterocyclic compounds that contain a nitrogen atom in the ring. 2-CPPA has been found to have a wide range of biological activities, such as anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been used in the synthesis of other compounds, as well as in the development of drugs and drug delivery systems.
Scientific Research Applications
2-(2-chlorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one has a wide range of applications in scientific research. It has been used in the synthesis of other compounds, such as 1-(3-pyridin-4-yloxy)azetidin-1-ylacetone and 2-chlorobenzaldehyde. In addition, this compound has been used in the development of drugs and drug delivery systems. For example, it has been used in the synthesis of a novel anti-cancer drug, which has been shown to be effective in treating certain types of cancer. Furthermore, this compound has been used in the synthesis of a drug delivery system for the treatment of Alzheimer’s disease.
Mechanism of Action
The exact mechanism of action of 2-(2-chlorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one is not yet fully understood. However, it is believed to act as an anti-inflammatory and anti-bacterial agent by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), and by inhibiting the growth of bacteria. In addition, it is believed to act as an anti-fungal agent by inhibiting the growth of fungi.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation, reduce pain, and improve wound healing. In addition, it has been found to have anti-bacterial and anti-fungal properties. Furthermore, it has been found to have anti-cancer activity, as it has been shown to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(2-chlorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one in lab experiments is its low cost and high availability. In addition, it has a wide range of applications, which makes it useful for a variety of scientific research projects. However, one of the major limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain experiments.
Future Directions
The future of 2-(2-chlorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one is promising, as there are a number of potential applications for this compound. For example, it could be used in the development of new drugs and drug delivery systems. In addition, it could be used in the synthesis of other compounds, such as 1-(3-pyridin-4-yloxy)azetidin-1-ylacetone and 2-chlorobenzaldehyde. Furthermore, it could be used in the development of new anti-inflammatory and anti-bacterial agents. Finally, it could be used in the development of new anti-cancer drugs.
Synthesis Methods
2-(2-chlorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one can be synthesized through a variety of methods, including a condensation reaction between 2-chlorobenzaldehyde and 1-(3-pyridin-4-yloxy)azetidin-1-ylacetone in the presence of a base such as sodium hydroxide. This reaction produces the desired product in high yields. In addition, this compound can also be synthesized through a reaction between 2-chlorobenzaldehyde and 1-(3-pyridin-4-yloxy)azetidin-1-ylacetone in the presence of an acid such as hydrochloric acid. This reaction produces the desired product in lower yields than the base-catalyzed reaction.
properties
IUPAC Name |
2-(2-chlorophenyl)-1-(3-pyridin-4-yloxyazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c17-15-4-2-1-3-12(15)9-16(20)19-10-14(11-19)21-13-5-7-18-8-6-13/h1-8,14H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXWDFUIOBDNDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2Cl)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6462567.png)
![2-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6462581.png)
![4-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6462592.png)
![5-fluoro-2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridine](/img/structure/B6462606.png)
![5-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6462613.png)
![N-methyl-N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462618.png)
![2-[(1-methanesulfonylpiperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462624.png)
![4-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6462630.png)
![N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462652.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]acetamide](/img/structure/B6462658.png)

![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B6462676.png)

![3-(methylsulfanyl)-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6462692.png)